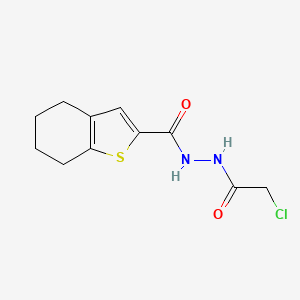

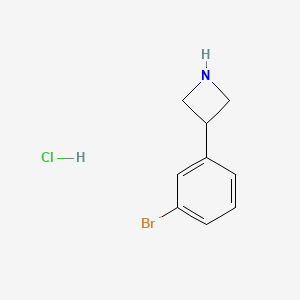

N'-(2-氯乙酰)-4,5,6,7-四氢-1-苯并噻吩-2-甲酰肼

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a derivative of benzothiophene, which is a type of heterocyclic compound . It also contains a chloroacetyl group, which is often used in the synthesis of various organic compounds .

Synthesis Analysis

While specific synthesis methods for this compound were not found, compounds with similar structures often involve reactions with chloroacetyl chloride . The reaction of N-(1-methylbut-2-en-1-yl)-2-iodaniline with Ac2O or ClCH2C(O)Cl results in a mixture of syn- and anti-atropisomers of N-acetyl- and N-chloroacetyl-N-(1-methylbut-2-en-1-yl)-2-iodaniline .Chemical Reactions Analysis

Compounds containing a chloroacetyl group can undergo various reactions. For instance, they can participate in thioether macrocyclization of peptides . Also, cyanoacetohydrazides can act as precursors in reactions leading to the construction of heterocycles .科学研究应用

杂环化合物的合成

研究表明,苯并噻吩甲酰肼化合物的衍生物可作为合成多种杂环化合物的中间体。例如,研究表明从苯并噻吩衍生出来的恶二唑、噻二唑和三唑类化合物具有抗菌、镇痛和驱虫活性 (G. Naganagowda 等人,2011)。另一项研究重点关注从氰基乙酰肼开始合成新型噻吩、吡喃、噻唑和稠合杂环衍生物,这些衍生物对各种人肿瘤细胞系表现出显着的抗肿瘤活性 (R. Mohareb 等人,2012)。

缓蚀

另一个应用领域是缓蚀。具体而言,3-氯-1-苯并噻吩-2-甲酰肼已被研究其对酸性介质中铝合金腐蚀的抑制作用。它作为阴极抑制剂,其效率随浓度增加而增加,随温度升高而降低,表明在金属保护中具有工业应用潜力 (U. A. Kini 等人,2011)。

抗菌和抗肿瘤活性

苯并噻吩甲酰肼的衍生物还表现出抗菌和抗肿瘤特性。一项研究合成了对结核分枝杆菌表现出良好活性的衍生物,这对于解决全球结核病挑战具有重要意义 (Urja D. Nimbalkar 等人,2018)。此外,从苯并噻吩基化合物合成的新型武装噻吩衍生物表现出潜在的抗菌活性,突出了它们在开发新型抗生素中的相关性 (Y. Mabkhot 等人,2016)。

作用机制

Target of Action

Compounds like this often target specific enzymes or receptors in the body. For example, some similar compounds have been found to inhibit certain enzymes involved in cell growth and proliferation .

Mode of Action

The compound could interact with its target by binding to a specific site, altering the target’s function. This could lead to changes in cellular processes, such as slowing cell growth or inducing cell death .

Biochemical Pathways

The compound could affect various biochemical pathways depending on its specific target. For instance, if it targets an enzyme involved in cell growth, it could disrupt the signaling pathways that regulate cell proliferation .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. For example, its absorption could be influenced by factors like its solubility, while its distribution could be affected by its size and charge .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific target and mode of action. For example, if it inhibits an enzyme involved in cell growth, the result could be a decrease in cell proliferation .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .

安全和危害

未来方向

属性

IUPAC Name |

N'-(2-chloroacetyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2O2S/c12-6-10(15)13-14-11(16)9-5-7-3-1-2-4-8(7)17-9/h5H,1-4,6H2,(H,13,15)(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZURWSYIMFOIRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=C(S2)C(=O)NNC(=O)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-N-(5-(3-(3,4-dimethoxyphenyl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2975538.png)

![2-{[(2-Bromoethyl)amino]methyl}cyclohexanone hydrobromide](/img/structure/B2975539.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2975543.png)

![N-ethyl-2-[4-(4-methylphenyl)-3-morpholin-4-yl-1H-pyrazol-1-yl]-N-phenylacetamide](/img/structure/B2975544.png)